molecular formula C8H13NOS B13213145 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13213145
M. Wt: 171.26 g/mol
InChI Key: HPPGUJIUQQWLHB-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . This compound features a thiophene ring substituted with a methyl group and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 3-methylthiophene as a starting material, which undergoes a series of reactions including nitration, reduction, and subsequent functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its combination of the thiophene ring and the amino alcohol side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-amino-1-(3-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2,4,9H2,1H3

InChI Key

HPPGUJIUQQWLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCN)O

Origin of Product

United States

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